(S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine-2-carboxylic acid and tert-butyl bromoacetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and interaction dynamics provide insights into its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate
- (S)-tert-butyl 1-(2-hydroxy-2-oxoethyl)pyrrolidine-2-carboxylate
- (S)-tert-butyl 1-(2-oxo-2-phenylethyl)pyrrolidine-2-carboxylate
Uniqueness
(S)-tert-butyl 1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate is unique due to its specific ethoxy substituent, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required.
Properties
IUPAC Name |
tert-butyl (2S)-1-(2-ethoxy-2-oxoethyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)9-14-8-6-7-10(14)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUJNTZZFLLMPY-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCC1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1CCC[C@H]1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.